Product packaging for Phosphomannan mannosephosphate(Cat. No.:)

Phosphomannan mannosephosphate

Cat. No.: B1262853
M. Wt: 1475.1 g/mol
InChI Key: OWDWWEADEGAIKR-KVTTWSSHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphomannan mannosephosphate is a complex, phosphorylated polysaccharide primarily found in the cell walls of yeast-like organisms such as Saccharomyces cerevisiae and Candida albicans . With a molecular weight of 1475.1 g/mol and the molecular formula C48H84O47P2, this compound is characterized by mannose sugar units linked by phosphodiester bonds, which confer a net negative charge to the molecule . This negative charge is of significant research value as it is crucial for interactions with the host immune system, particularly influencing the recognition and phagocytosis of pathogenic yeasts like Candida albicans by macrophages . In glycobiology research, this compound serves as a key model for understanding how post-translational modifications like phosphomannosylation affect cell wall architecture and host-pathogen interactions. The biosynthesis of this compound involves specific phosphomannosyltransferases. In S. cerevisiae , this process relies on the Mnn6/Ktr6 enzyme, positively regulated by Mnn4, while in C. albicans , it involves a more complex system including Mnt3 and Mnt5, also regulated by Mnn4 and an extended family of MNN4-like genes . Studies on the MNN4 gene family in C. albicans using techniques like gene disruption with the CRISPR-Cas9 system have shown that these genes influence the cell's phosphomannan content and its subsequent interactions with immune cells . Furthermore, the structure of phosphomannan, such as the disaccharide blocks linked by phosphodiester bonds found in Kuraishia capsulata yeast, is a critical subject of study for understanding its function as a phosphate reserve and its role in fungal physiology . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H84O47P2 B1262853 Phosphomannan mannosephosphate

Properties

Molecular Formula

C48H84O47P2

Molecular Weight

1475.1 g/mol

IUPAC Name

[(2R,3S,4S,5S,6R)-6-[[(2S,3S,4S,5S,6R)-3-[(2R,3S,4S,5S,6R)-3-[(2R,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-[[hydroxy-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphoryl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4,5-dihydroxy-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] [(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C48H84O47P2/c49-1-9-17(54)26(63)33(70)42(83-9)92-40-31(68)23(60)14(89-48(40)95-97(77,78)80-7-15-21(58)25(62)32(69)41(74)82-15)6-79-46-38(29(66)19(56)11(3-51)86-46)93-47-39(30(67)20(57)12(4-52)87-47)91-44-36(73)37(24(61)13(5-53)84-44)90-43-34(71)28(65)22(59)16(88-43)8-81-96(75,76)94-45-35(72)27(64)18(55)10(2-50)85-45/h9-74H,1-8H2,(H,75,76)(H,77,78)/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42-,43-,44-,45-,46+,47-,48-/m1/s1

InChI Key

OWDWWEADEGAIKR-KVTTWSSHSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H]2[C@H]([C@@H]([C@H](O[C@@H]2OP(=O)(O)OC[C@@H]3[C@H]([C@@H]([C@@H]([C@H](O3)O)O)O)O)CO[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)COP(=O)(O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(OC2OP(=O)(O)OCC3C(C(C(C(O3)O)O)O)O)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)COP(=O)(O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O)O)O)O)O)O)O

Origin of Product

United States

Structural Elucidation Methodologies for Phosphomannan Mannosephosphate

Spectroscopic Techniques for Carbohydrate Linkage Analysis

Spectroscopy is a cornerstone in the analysis of phosphomannan (B1263086), providing atomic-level details about its connectivity and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (e.g., ¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of complex carbohydrates. By examining the magnetic properties of atomic nuclei, NMR can reveal the types of monosaccharides present, their anomeric configurations (α or β), and how they are linked together. nih.gov

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra provide foundational information. The anomeric region of the ¹H NMR spectrum (typically 4.5 to 5.5 ppm) is particularly diagnostic, as the chemical shift of the anomeric proton (H-1) is highly sensitive to the linkage position and configuration. nih.gov For instance, ¹H and ¹³C NMR analyses have been instrumental in identifying homologous series of β-1,2-linked manno-oligosaccharides released from the phosphomannan of Candida albicans after mild acid hydrolysis. nih.gov

2D-NMR Techniques: Two-dimensional NMR experiments are essential for unambiguously assigning signals and determining connectivity.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace the proton network within each mannose ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, allowing for the assignment of carbon signals based on proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for identifying the glycosidic linkage by showing a correlation between the anomeric proton of one mannose residue and the carbon atom of the adjacent residue to which it is linked.

The data below, derived from studies on phosphomannan from Candida species, illustrates the typical chemical shifts observed for different mannose linkages.

Mannose Linkage TypeAnomeric ¹H (ppm)Anomeric ¹³C (ppm)Reference
α-1,2-linked~5.0-5.1~102-103 nih.gov
α-1,3-linked~5.1-5.2~101-102 nih.gov
α-1,6-linked (backbone)~4.8-4.9~100-101 researchgate.net
β-1,2-linked~4.7-4.8~101-102 nih.gov

Chromatographic and Electrophoretic Approaches for Oligosaccharide Fractionation

Phosphomannan isolated from natural sources is often heterogeneous in both size and charge (degree of phosphorylation). Therefore, fractionation is a critical preliminary step before detailed structural analysis.

Gel-Filtration Chromatography for Molecular Size Characteristics

Gel-filtration chromatography, also known as size-exclusion chromatography (SEC), separates molecules based on their hydrodynamic volume. The sample is passed through a column packed with a porous gel matrix. Larger molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later. This technique is ideal for fractionating crude phosphomannan preparations into populations with more uniform molecular weights, which simplifies subsequent analyses.

High-Voltage Paper Electrophoresis Techniques

High-Voltage Paper Electrophoresis (HVPE) is a technique that separates charged molecules based on their charge-to-mass ratio. For phosphomannan analysis, this method is particularly effective at separating oligosaccharide fragments based on their degree of phosphorylation. Under an electric field, anionic molecules will migrate towards the positive electrode (anode). Fragments containing more phosphate (B84403) groups will have a greater negative charge and will migrate faster and further, allowing for their separation and isolation.

Anion-Exchange Chromatography for Phosphate Separation

Anion-exchange chromatography is a high-resolution technique for separating molecules based on their net negative charge. The stationary phase consists of a solid support with covalently attached positively charged functional groups. When a solution of phosphomannan fragments is passed through the column, the negatively charged phosphate groups on the oligosaccharides bind to the positively charged matrix. The bound molecules can then be selectively eluted by increasing the concentration of a competing anion (e.g., using a sodium chloride gradient). Fragments with a single phosphate group will elute at a lower salt concentration than those with two or more phosphate groups, providing an efficient method for separating oligosaccharides based on their phosphorylation level.

Chemical Derivatization and Hydrolysis Methods

Chemical methods are used to break down the large phosphomannan polymer into smaller, more manageable fragments for analysis.

Mild Acid Hydrolysis: This technique is used to selectively cleave the most labile linkages within the polysaccharide. In phosphomannan, the phosphodiester bonds are particularly susceptible to mild acid conditions (e.g., 10 mM HCl). nih.govnih.gov This treatment releases phosphorylated mannose residues and acid-labile oligosaccharide side chains, which can then be isolated and analyzed separately from the more acid-stable mannan (B1593421) backbone. nih.gov

Acetolysis: This method uses a mixture of acetic anhydride (B1165640), acetic acid, and sulfuric acid to cleave glycosidic bonds. It is particularly useful because α-1,6 linkages are more resistant to acetolysis than other linkages (e.g., α-1,2 or α-1,3). This differential reactivity allows for the selective fragmentation of the phosphomannan, helping to identify the structure of the α-1,6-linked backbone and its attached side chains. nih.gov

Methylation Analysis: This is a classic technique for determining glycosidic linkage positions. All free hydroxyl groups on the polysaccharide are first methylated. The polymer is then hydrolyzed to break it down into its constituent monosaccharides. The resulting partially methylated monosaccharides are analyzed (often by GC-MS), and the positions of the non-methylated hydroxyl groups correspond to the original linkage points.

Periodate (B1199274) Oxidation (Smith Degradation): This three-step method is used for linkage analysis. First, the polysaccharide is treated with sodium periodate, which specifically cleaves the bonds between adjacent carbon atoms that have free hydroxyl groups (vicinal diols). stenutz.eunih.gov Second, the resulting aldehyde groups are reduced to alcohols with sodium borohydride. Finally, the modified polymer is subjected to mild acid hydrolysis, which cleaves the now-acyclic, acid-labile linkages, yielding smaller fragments that provide information about the original structure. chalmers.setsijournals.com For example, a 1,6-linked residue is resistant to periodate oxidation, whereas 1,2-, 1,3-, and 1,4-linked residues are cleaved.

Acid Hydrolysis and Acetolysis for Phosphorylated Oligosaccharide Isolation

Chemical degradation methods are fundamental tools for breaking down the complex phosphomannan polymer into smaller, more manageable oligosaccharide fragments. These techniques selectively cleave specific bonds, allowing for the isolation and subsequent analysis of the constituent parts of the molecule.

Acid Hydrolysis: This technique utilizes acidic conditions to cleave glycosidic bonds within the polysaccharide chain. The conditions of hydrolysis can be controlled to achieve different degrees of degradation. For instance, treatment of phosphomannan from Saccharomyces cerevisiae with 2M HCl leads to the release of phosphorylated monosaccharides, with mannose 6-phosphate being identified as a primary product. nih.govscispace.com This indicates that the C-6 position of mannose is a key site for phosphorylation within the polymer. nih.gov Milder acid conditions, such as treatment with 10 mM HCl, can be employed to selectively cleave more labile linkages, such as those involving phosphate groups, resulting in the release of larger phosphorylated oligosaccharides. scirp.org

Acetolysis: This procedure involves the use of a mixture of acetic anhydride and sulfuric acid, which preferentially cleaves α-1,6-glycosidic linkages while leaving other linkages, such as α-1,2 and α-1,3, largely intact. scirp.org This selectivity is particularly useful for studying the structure of yeast mannans, where α-1,6 linkages often form the backbone of the polymer. scirp.orgresearchgate.net By breaking down the backbone, acetolysis releases the side chains as smaller oligosaccharides, which can then be isolated and characterized. scirp.org The conditions for acetolysis can be varied; "mild acetolysis" conditions have been developed to isolate larger fragments, which is particularly useful for studying complex side chains that may themselves be branched. scirp.orgscirp.org

The products of both hydrolysis and acetolysis are typically separated and purified using chromatographic techniques, such as gel filtration chromatography, which separates molecules based on their size. scirp.orgscirp.org

TechniqueReagentsPrimary Linkage CleavedTypical Products IsolatedReference
Acid Hydrolysis (Strong)2M HClGlycosidic bondsPhosphorylated monosaccharides (e.g., Mannose 6-phosphate) nih.govscispace.com
Acid Hydrolysis (Mild)10 mM HClPhosphodiester and labile glycosidic bondsPhosphorylated oligosaccharides scirp.org
Acetolysis (Conventional)Acetic anhydride, Acetic acid, Sulfuric acidα-1,6-glycosidic bondsOligosaccharide side chains scirp.orgscirp.org

Linkage Analysis through Mild Acid Treatment

Determining how the monosaccharide units and phosphate groups are interconnected is a critical step in structural elucidation. Mild acid treatment provides a method for selectively breaking the phosphodiester bonds that link different parts of the phosphomannan structure.

ConditionEffect on PhosphomannanStructural ImplicationReference
Mild Acid (Autohydrolysis)Cleavage of phosphodiester bonds, release of mannose, decreased molecular weight.Phosphate groups form diester linkages, connecting a terminal mannose (at C-1) to another mannose (at C-6) in the main chain. nih.gov
10 mM HCl at 100°CRelease of oligosaccharides linked through phosphate.Allows for isolation and characterization of the specific mannose chains attached via phosphate. scirp.org

Advanced Mass Spectrometry for Glycan Profiling

Mass spectrometry (MS) has become an indispensable tool in glycomics for both profiling and detailed structural studies of complex carbohydrates like phosphomannan mannosephosphate. sigmaaldrich.com MS techniques provide highly accurate mass measurements, which can be used to determine the composition of oligosaccharides. sigmaaldrich.comchemrxiv.org

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS is one of the most widely used techniques for glycan analysis. sigmaaldrich.comnih.gov In this method, the glycan sample is co-crystallized with a matrix compound that absorbs laser energy, allowing for the gentle ionization of the glycan molecules. sigmaaldrich.com The mass-to-charge ratio of these ions is then measured, providing a profile of the different glycan species present in a sample.

The analysis of phosphorylated glycans, however, presents unique challenges. These acidic molecules can be prone to fragmentation and variable losses of phosphate groups during analysis. sigmaaldrich.com To overcome this, specific matrices and analytical conditions are employed. For instance, analyzing acidic glycans in negative ion mode can improve results. sigmaaldrich.com The use of fluorescent tags can also aid in the analysis of mannose-6-phosphate (B13060355) containing glycans by both high-performance liquid chromatography (HPLC) and MALDI-TOF MS. nih.gov

Modern MS is not limited to compositional analysis. When coupled with fragmentation techniques (MS/MS), it can provide information about the sequence and linkage of monosaccharides within an oligosaccharide. chemrxiv.orgfu-berlin.de The development of specialized software, such as GlycoAnnotateR, facilitates the de novo annotation of glycan compositions from MS data, enhancing the ability to identify known and novel structures within complex mixtures. chemrxiv.org

MS Technique/ApproachPrincipleApplication to Phosphomannan AnalysisReference
MALDI-TOF MSMeasures mass-to-charge ratio of gently ionized molecules.Provides molecular weight information to determine the composition (number of mannose and phosphate units) of isolated oligosaccharides. sigmaaldrich.comnih.gov
Negative Ion Mode AnalysisDetection of negatively charged ions.Improves analysis of acidic glycans like phosphomannans by minimizing fragmentation and adduct formation. sigmaaldrich.com
LC-MS/MSLiquid chromatography separation coupled with mass spectrometry and fragmentation.Separates different glycan isomers and provides fragmentation patterns to help determine sequence and linkage. chemrxiv.orgfu-berlin.de
Computational Annotation (e.g., GlycoAnnotateR)Software-based calculation of possible glycan compositions for measured masses.Facilitates high-throughput and de novo identification of glycan structures in complex MS datasets. chemrxiv.org

Biosynthesis and Metabolic Pathways of Phosphomannan Mannosephosphate

Enzymatic Catalysis in Mannose Phosphate (B84403) Interconversion

The initial steps in the biosynthesis of phosphomannan (B1263086) involve the enzymatic interconversion of mannose phosphates, which provides the necessary precursors for the subsequent glycosylation reactions. Two key enzymes, Phosphomannomutase (PMM2) and Mannose-6-Phosphate (B13060355) Isomerase (MPI), play central roles in this process.

Phosphomannomutase 2 (PMM2) is a crucial enzyme that catalyzes the isomerization of mannose-6-phosphate to mannose-1-phosphate. wikipedia.orgmedlineplus.gov This reaction is a committed step in the synthesis of activated mannose donors, such as GDP-mannose and dolichol-P-mannose, which are essential for various glycosylation processes. wikipedia.orgnih.gov The PMM2 gene provides the instructions for producing this enzyme. medlineplus.gov

The conversion of mannose-6-phosphate to mannose-1-phosphate is a critical juncture in mannose metabolism. nih.gov Mannose-1-phosphate is the direct precursor for GDP-mannose, a substrate required for the synthesis of N-linked glycans, O-mannose linked glycans, and other mannosylated structures. wikipedia.orgnih.gov Consequently, the activity of PMM2 is a key determinant of the flux of mannose into glycosylation pathways. nih.gov Reduced activity of the PMM2 enzyme leads to a deficiency in GDP-mannose, which in turn results in the production of incorrect oligosaccharides and impaired glycosylation. medlineplus.gov

EnzymeGeneSubstrateProductMetabolic Pathway
Phosphomannomutase 2PMM2Mannose-6-phosphateMannose-1-phosphateGDP-mannose biosynthesis, Protein glycosylation

Mannose-6-phosphate isomerase (MPI), also known as phosphomannose isomerase (PMI), is an enzyme that facilitates the reversible interconversion of mannose-6-phosphate (M6P) and fructose-6-phosphate (F6P). wikipedia.orgwikiwand.com This function links the metabolism of mannose directly with glycolysis. wikipedia.orgresearchgate.net MPI is a zinc-dependent enzyme. nih.govwikipedia.org

The catalytic mechanism of MPI involves the conversion of an aldose (mannose) to a ketose (fructose). wikipedia.org This process includes the opening of the sugar ring, followed by isomerization, and subsequent ring closure. The isomerization is believed to proceed through a cis-enediol intermediate. wikipedia.org In the human enzyme, specific amino acid residues play key roles in the catalytic process. The ring opening may be catalyzed by His99 and Asp270. wikipedia.org A proposed mechanism involves a hydrogen transfer between the C1 and C2 carbons, mediated by Tyr278, and the movement of a proton between the O1 and O2 oxygens, facilitated by the zinc ion. wikipedia.org

EnzymeEC NumberSubstratesProductsCofactorMechanism
Mannose-6-Phosphate Isomerase (MPI)5.3.1.8Mannose-6-phosphate, Fructose-6-phosphateFructose-6-phosphate, Mannose-6-phosphateZn2+cis-enediol intermediate

Glycosyltransferase Families and Their Contributions

Following the generation of mannose phosphate precursors, a variety of glycosyltransferase families are responsible for the assembly and elaboration of the mannan (B1593421) scaffold. These enzymes catalyze the transfer of mannose residues to growing polysaccharide chains and proteins, ultimately leading to the complex structure of phosphomannan.

The MNN gene family encodes a suite of mannosyltransferases that are integral to the construction of the mannan scaffold, particularly the N-linked mannans.

MNN1 : The MNN1 gene encodes an α-1,3-mannosyltransferase. In Saccharomyces cerevisiae, a mutation in the mnn1 gene leads to a failure to synthesize α(1→3) mannoside linkages. nih.gov This affects both the polysaccharide side chains and the oligosaccharides attached to serine and/or threonine residues. nih.gov

MNN2 : The MNN2 gene family is responsible for adding the initial α-1,2-mannose residues onto the α-1,6-mannose backbone, which forms the branches of the N-mannan outer chain. nih.gov This branching is crucial for the stabilization and extension of the mannan backbone and regulates the length of mannan fibrils. nih.govnih.gov Deletion of MNN2 family members has been shown to be a prerequisite for the subsequent incorporation of phosphomannan. nih.gov In Candida albicans, this family is comprised of six members (MNN2, MNN21, MNN22, MNN23, MNN24, and MNN26). nih.gov

MNN4 : The MNN4 gene is involved in the mannosylphosphate transfer from GDP-mannose to N-linked oligosaccharides. nih.govoup.com It is considered a positive regulator of the mannosylphosphate transferase encoded by MNN6. nih.gov Overexpression of MNN4 leads to an increase in the mannosylphosphate content in cell wall mannans. nih.gov The transcription of MNN4 increases in the late-logarithmic and stationary phases of cell growth, correlating with an increased level of mannosylphosphorylation. nih.gov

MNN6 : The MNN6 gene encodes a mannosylphosphate transferase. nih.gov Along with MNN4, it is involved in the mannosylphosphorylation of the mannan structure. nih.gov

GeneEncoded Enzyme/FunctionRole in Mannan Biosynthesis
MNN1α-1,3-mannosyltransferaseAdds terminal α-1,3-linked mannose residues. nih.gov
MNN2 familyα-1,2-mannosyltransferasesInitiates side chain branching on the α-1,6-mannan backbone. nih.gov
MNN4Positive regulator of Mnn6pRegulates the transfer of mannosylphosphate to N-linked oligosaccharides. nih.govnih.gov
MNN6Mannosylphosphate transferaseCatalyzes the addition of mannosylphosphate to the mannan structure. nih.gov

The MNT gene family, also known as the KRE2/MNT1 family, consists of Golgi-located mannosyltransferases involved in both O- and N-linked mannan biosynthesis. nih.govnih.gov In Candida albicans, this family has five members. nih.gov

MNT1 and MNT2 : These genes encode α-1,2-mannosyltransferases that have redundant functions in the elongation of O-linked mannans. nih.gov Specifically, they are involved in adding the second and third α-1,2-mannose units to the O-linked chains. nih.gov In Sporothrix schenckii, MNT1 encodes a Golgi-resident α-1,2-mannosyltransferase and is the only member of its family known to elongate O-linked glycans. nih.gov

MNT5 : In C. albicans, MNT5, along with MNT3, has a redundant role in the phosphomannosylation of N-linked mannans. nih.gov Additionally, MNT4 and MNT5 participate in the branching of N-mannan. nih.gov

The Protein O-Mannosyltransferase (PMT) gene family is responsible for initiating protein O-mannosylation in the endoplasmic reticulum. nih.govoup.com These enzymes catalyze the transfer of mannose from dolichol-phosphate-mannose (Dol-P-Man) to the hydroxyl groups of serine and threonine residues on proteins. proquest.comnih.gov This is the first step in the formation of O-linked mannans. nih.gov

In fungi, the PMT family is typically divided into three subfamilies: Pmt1, Pmt2, and Pmt4. nih.govproquest.com While there can be some functional redundancy, different members often have distinct roles. For example, in Saccharomyces cerevisiae, glycosylation of chitinase is primarily affected in pmt1 and pmt2 mutants, whereas O-mannosylation of another protein, gp115/Gas1p, is only affected in pmt4 mutants. embopress.org The activity of the PMT family is essential for cell wall integrity and, in pathogenic fungi, is a key factor for virulence. nih.govproquest.com

Phosphorylation Mechanisms and Recognition Marker Formation

The formation of the mannose-6-phosphate tag is a sophisticated process that ensures the accurate delivery of potent hydrolytic enzymes to the lysosome, preventing their mis-sorting and potential damage to other cellular components. This process is characterized by a sequential and compartmentalized series of enzymatic reactions.

Ordered, Compartmentalized Two-Step Phosphorylation Processes

The creation of the M6P recognition marker occurs through a sequential, two-step enzymatic process that takes place in distinct compartments of the Golgi apparatus. nih.govnii.ac.jpnih.gov This spatial and temporal separation allows for precise control over the modification of lysosomal enzymes.

The initial step is the transfer of a GlcNAc-1-phosphate group from a UDP-GlcNAc donor molecule to the C6 hydroxyl group of specific mannose residues on the high-mannose N-linked glycans of the lysosomal hydrolase. nii.ac.jpnih.gov This reaction is catalyzed by UDP-GlcNAc:lysosomal enzyme N-acetylglucosamine-1-phosphotransferase (GlcNAc-1-phosphotransferase) and occurs in the cis-Golgi. nih.govnih.gov The result of this first step is a phosphodiester intermediate, where the mannose residue is linked to a phosphate group, which in turn is linked to an N-acetylglucosamine (GlcNAc) molecule. nih.govembopress.org

The second step involves the removal of the "masking" GlcNAc residue to expose the mannose-6-phosphate monoester. nih.govnii.ac.jp This reaction is catalyzed by the enzyme N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase, also known as the "uncovering enzyme" (UCE). nii.ac.jpnih.gov This enzymatic cleavage takes place in the trans-Golgi network, ensuring that the recognition marker is fully formed before the lysosomal hydrolases are sorted for transport to the lysosomes. researchgate.net

Table 1: Key Enzymes in Mannose-6-Phosphate Recognition Marker Formation

Enzyme Abbreviation Location Function
UDP-GlcNAc:lysosomal enzyme N-acetylglucosamine-1-phosphotransferase GlcNAc-1-PT cis-Golgi Transfers GlcNAc-1-phosphate to mannose residues of lysosomal enzymes.
N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase NAGPA (UCE) trans-Golgi Removes the GlcNAc moiety to expose the mannose-6-phosphate tag.

N-Acetylglucosamine-1-Phosphodiester α-N-Acetylglucosaminidase (NAGPA) Activity in Mannose 6-Phosphate Tag Formation

N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase (NAGPA), or the uncovering enzyme (UCE), plays a critical role in the final step of M6P tag formation. researchgate.netresearchgate.net After the initial transfer of GlcNAc-1-phosphate to a mannose residue by GlcNAc-1-phosphotransferase, the resulting phosphodiester must be hydrolyzed to create the functional M6P monoester. nih.govnii.ac.jp

NAGPA is a hydrolase that specifically cleaves the phosphodiester bond between the N-acetylglucosamine and the phosphate group. This action "uncovers" the mannose-6-phosphate, which is the actual recognition signal for the mannose-6-phosphate receptors (MPRs) in the trans-Golgi network. researchgate.net The binding of the M6P-tagged lysosomal enzymes to MPRs initiates their packaging into clathrin-coated vesicles for transport to the endo-lysosomal system.

The enzyme itself is a type I transmembrane glycoprotein that is primarily localized to the trans-Golgi network, although it can cycle between this compartment and the plasma membrane. researchgate.net Mutations in the NAGPA gene can lead to disorders such as developmental stuttering, highlighting the importance of this enzyme in normal physiological processes. researchgate.net

GlcNAc-1-PT Catalysis in Mannose 6-Phosphate Recognition Marker Synthesis

The enzyme UDP-GlcNAc:lysosomal enzyme N-acetylglucosamine-1-phosphotransferase (GlcNAc-1-PT) is the key enzyme that initiates the M6P tagging process and is responsible for the remarkable specificity of this pathway. nih.govnii.ac.jp It selectively recognizes and phosphorylates lysosomal hydrolases from the vast array of other glycoproteins transiting through the Golgi.

GlcNAc-1-PT is a hexameric complex composed of three subunits: alpha (α), beta (β), and gamma (γ), with a stoichiometry of α2β2γ2. nih.govnii.ac.jp The α and β subunits are encoded by a single gene, GNPTAB, and are proteolytically cleaved to form the mature subunits. nih.gov The γ subunit is encoded by the GNPTG gene. nih.gov

The catalytic activity resides within the α and β subunits, which form the catalytic core of the enzyme. nii.ac.jp The enzyme binds both the UDP-GlcNAc donor substrate and the high-mannose N-glycans of the lysosomal hydrolase acceptor substrate. nih.govnih.gov The catalytic mechanism is proposed to be a one-step transfer of the GlcNAc-1-phosphate moiety to a terminal mannose residue of the N-glycan. nih.govnih.gov The γ subunit is thought to play a role in enhancing the recognition and binding of certain lysosomal hydrolases, thereby increasing the efficiency of their phosphorylation. nih.gov

Table 2: Subunits of GlcNAc-1-Phosphotransferase

Subunit Gene Function
Alpha (α) GNPTAB Part of the catalytic core.
Beta (β) GNPTAB Part of the catalytic core.
Gamma (γ) GNPTG Enhances recognition of some lysosomal hydrolases.

Integration within Major Glycosylation Pathways

The synthesis of the mannose-6-phosphate recognition marker does not occur in isolation but is intimately integrated with the major glycosylation pathways within the cell, particularly N-glycosylation and the biosynthesis of GPI anchors.

Glycosylphosphatidylinositol (GPI)-Anchor Biosynthesis Linkages

The biosynthesis of Glycosylphosphatidylinositol (GPI) anchors, which serve to attach proteins to the cell surface, shares common precursors with the N-glycosylation and, by extension, the M6P pathways. Both GPI anchor synthesis and the initial stages of N-glycosylation occur in the endoplasmic reticulum and utilize mannose derived from dolichol-phosphate-mannose (Dol-P-Man).

The synthesis of Dol-P-Man is dependent on the availability of mannose-6-phosphate and its conversion to GDP-mannose. This pool of mannose precursors is therefore essential for both the formation of the N-glycan chains that will eventually be modified with M6P in the Golgi and for the assembly of the GPI anchor glycan core in the ER.

While there is no direct enzymatic crosstalk between the M6P tagging machinery in the Golgi and the GPI anchor assembly line in the ER, they are linked through their reliance on the same upstream mannose metabolic pathways. Any disruption in the synthesis of mannose precursors would have cascading effects on both the N-glycosylation of proteins destined for the lysosome and the production of GPI-anchored proteins.

O-Mannosylation Processes

Protein O-mannosylation is a significant post-translational modification pathway, particularly prominent in fungi like Saccharomyces cerevisiae and the human pathogen Candida albicans. This process involves the attachment of a mannose sugar to the hydroxyl group of serine or threonine residues on a protein. These initial mannose units can be elongated to form O-linked mannans (or O-mannosyl glycans), which can be further modified by the addition of mannosylphosphate, a process known as phosphomannosylation. frontiersin.orgnih.gov In S. cerevisiae, the Golgi-resident protein Mnn6/Ktr6 is the sole phosphomannosyltransferase responsible for adding phosphomannan to both N-linked and O-linked mannans. nih.gov

The biosynthesis of phosphomannosylated O-linked mannans is a multi-step enzymatic process occurring within the endoplasmic reticulum (ER) and Golgi apparatus.

Initiation in the Endoplasmic Reticulum The O-mannosylation pathway begins in the endoplasmic reticulum. The initial mannose residue is transferred from a donor molecule, dolichol-phosphate-mannose (Dol-P-Man), to target serine or threonine residues on proteins. nih.gov This crucial first step is catalyzed by a family of enzymes known as protein O-mannosyltransferases (PMTs). nih.gov In C. albicans, this family includes proteins such as Pmt1 and Pmt2. researchgate.net These enzymes are integral membrane proteins located in the ER. nih.govnih.gov

Elongation in the Golgi Apparatus Following initiation, the glycoproteins are transported to the Golgi apparatus for the elongation of the O-linked mannan chain. This process involves the sequential addition of mannose residues by various Golgi-resident mannosyltransferases. nih.gov In C. albicans, the Mnt1 and Mnt2 enzymes are α-1,2-mannosyltransferases that add subsequent mannose units to the initial O-linked mannose. nih.govresearchgate.net The mannose donor for these reactions in the Golgi is GDP-mannose. nih.gov The resulting structure is a linear chain typically composed of up to five α-1,2-linked mannose units. frontiersin.orgnih.gov

Phosphomannosylation of O-Mannans The final step in the formation of phosphomannan on O-glycans is the transfer of a mannosylphosphate group to the mannan chain. This modification confers a net negative charge to the cell wall. frontiersin.orgnih.gov In S. cerevisiae, this step is performed by the phosphomannosyltransferase Ktr6 (also known as Mnn6). frontiersin.orgnih.gov In C. albicans, the functional orthologs with redundant phosphomannosyltransferase activity are Mnt3 and Mnt5. frontiersin.orgnih.gov

Detailed research findings have identified and characterized the key enzymes involved in the O-mannosylation and subsequent phosphomannosylation processes in yeast.

Table 1: Key Enzymes in the Biosynthesis of Phosphorylated O-Linked Mannans in Yeast An interactive table summarizing the primary enzymes, their functions, and their locations within the cell.

Enzyme/ProteinFunctionCellular LocationOrganism Studied
PMT Family (e.g., Pmt1, Pmt2) Initiates O-mannosylation by transferring mannose from Dol-P-Man to protein Ser/Thr residues. nih.govresearchgate.netEndoplasmic ReticulumC. albicans
Mnt1 / Mnt2 Elongate O-mannan chain by adding α-1,2-linked mannose residues. nih.govresearchgate.netGolgi ApparatusC. albicans
Mnn6 / Ktr6 Phosphomannosyltransferase; adds mannosylphosphate to O-linked (and N-linked) mannans. frontiersin.orgnih.govGolgi ApparatusS. cerevisiae
Mnt3 / Mnt5 Functional orthologs of Mnn6/Ktr6; redundant phosphomannosyltransferase activity. frontiersin.orgnih.govGolgi ApparatusC. albicans
Mnn4 Positive regulator of phosphomannosyltransferase (Mnn6/Ktr6, Mnt3/Mnt5) activity. frontiersin.orgnih.govresearchgate.netGolgi ApparatusS. cerevisiae, C. albicans
Pmr1 Golgi Ca²⁺/Mn²⁺ ATPase; supplies Mn²⁺ cofactor essential for mannosyltransferase activity. researchgate.netGolgi ApparatusC. albicans

Biological Roles and Functions of Phosphomannan Mannosephosphate in Microorganisms

Contributions to Microbial Cell Wall Architecture and Integrity

In fungi such as Saccharomyces cerevisiae and the opportunistic pathogen Candida albicans, the cell wall is composed of an inner skeletal layer of chitin and β-glucans and an outer layer dominated by highly glycosylated mannoproteins ru.nlmdpi.com. Phosphomannan (B1263086) is an integral part of this outer layer, existing as a modification of both N-linked and O-linked mannans attached to cell wall proteins ru.nlnih.gov. The structure consists of an α-1,6-mannose backbone with side chains of α-1,2-, β-1,2-, and α-1,3-linked mannose, which are further modified with mannosylphosphate groups researchgate.net.

The structural contributions of phosphomannan directly translate to significant effects on the cell wall's mechanical properties and its ability to withstand environmental stress. The integrity of the cell wall is critical for protecting the fungus from osmotic pressure, temperature fluctuations, and chemical insults mdpi.com.

Research has shown that the presence of phosphorylated mannose residues is important for maintaining cell wall integrity nih.gov. Fungal mutants that lack the ability to synthesize phosphomannan often exhibit increased sensitivity to cell wall perturbing agents like Congo Red and Calcofluor White scienceopen.com. For example, in C. albicans, disruption of genes involved in phosphomannosylation leads to altered cell wall composition and increased sensitivity to various cell wall stressors ru.nl. This suggests that phosphomannan is essential for the proper assembly and fortification of the cell wall. Furthermore, this component has been linked to stress regulation during conditions of high osmolality or drought nih.govoup.com. The loss of calcineurin, a protein phosphatase involved in stress responses, leads to increased sensitivity to cell wall stress, a pathway that intersects with the roles of cell wall components like phosphomannan scienceopen.comnih.gov.

Table 1: Effect of Gene Deletion on Phosphomannan Content and Cell Wall Integrity

Fungal SpeciesGene DeletedFunction of Gene ProductObserved PhenotypeReference
Saccharomyces cerevisiaeMNN4, MNN6Required for mannosylphosphate transferLack of phosphomannans, defective binding of osmotin (plant defense protein) nih.gov
Candida albicansMNN4Positive regulator of phosphomannosylationBarely detectable phosphomannan, reduced phagocytosis, increased resistance to cationic peptides nih.gov
Candida tropicalisMNN4Positive regulator of phosphomannosylationDepletion of phosphomannan content, critical for phagocytosis nih.gov
Cryptococcus neoformansHAD1Putative calcineurin substrateIncreased sensitivity to cell wall perturbing agents scienceopen.com

Modulation of Cellular Surface Properties

The outermost layer of the microbial cell wall dictates its interaction with the external environment. Phosphomannan, being a prominent surface molecule, significantly influences the physicochemical properties of the cell surface.

The yeast cell wall carries a net negative charge, which is primarily due to the ionization of phosphate (B84403) and carboxyl groups present in its components mdpi.com. The phosphodiester groups within phosphomannan are a major contributor to this negative surface charge nih.govfrontiersin.orgresearchgate.net. The density of these phosphate groups can determine the extent of the negative charge, which in turn governs electrostatic interactions with the environment researchgate.net.

This negative charge is critical for interactions with positively charged molecules, such as cationic antimicrobial peptides produced by host immune systems nih.govfrontiersin.org. Studies on C. albicans mutants lacking cell wall phosphomannan have demonstrated increased resistance to the inhibitory effects of certain cationic peptides, underscoring the role of this negative charge in mediating susceptibility nih.gov. The electrostatic properties conferred by phosphomannan are thus a key factor in the survival and interaction of fungi in diverse environments, including within a host.

Flocculation, the process by which microbial cells aggregate to form flocs, is a complex phenomenon influenced by various cell surface characteristics. While the primary mechanism for flocculation in Saccharomyces cerevisiae is often described by the lectin-like theory, where proteins bind to mannose residues on adjacent cells in the presence of calcium ions, the role of phosphomannan is more nuanced mdpi.com.

Mechanisms of Immune Recognition and Host-Pathogen Interactions

The microbial cell wall is the first point of contact between a pathogen and its host. Components of this wall, known as pathogen-associated molecular patterns (PAMPs), are recognized by pattern recognition receptors (PRRs) on host immune cells, triggering an innate immune response abdn.ac.uk. Phosphomannan is a crucial PAMP that mediates the interaction between fungi and the host immune system nih.gov.

The phosphomannan moiety is recognized by several key PRRs on immune cells like macrophages and dendritic cells. These include the Mannose Receptor (MR), DC-SIGN (Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin), and Toll-like receptor 4 (TLR4), which recognize different mannan (B1593421) structures abdn.ac.ukfrontiersin.orgnih.gov. Recognition of phosphomannan is critical for the efficient phagocytosis of fungal cells. Candida mutants with depleted phosphomannan content are phagocytosed less efficiently by macrophages nih.govoup.comnih.gov. This demonstrates that phosphomannan acts as a key ligand for immune receptors, initiating a critical host defense mechanism frontiersin.org. The specific structure of phosphomannan, including the presence of β-1,2-oligomannosides, can also serve as an adhesin, facilitating binding to host cells and stimulating immune responses nih.gov. Therefore, phosphomannan is a central molecule in the complex dialogue between fungal pathogens and the host immune system, influencing both recognition and the subsequent immune response mdpi.com.

Table 2: Immune Receptors Recognizing Fungal Mannan Structures

ReceptorRecognized LigandImmune Cell LocationOutcome of RecognitionReference
Mannose Receptor (MR)N-linked α-mannose residuesMacrophages, Dendritic Cells, MonocytesPhagocytosis, Cytokine Production nih.govfrontiersin.org
DC-SIGN (CD209)N-linked α-mannansDendritic CellsBinding and Phagocytosis of Fungi mdpi.comnih.gov
Toll-like Receptor 4 (TLR4)O-linked mannosyl residuesMonocytes, MacrophagesCytokine Production nih.gov
Dectin-2α-MannansDendritic Cells, MacrophagesPromotes Th17 cell differentiation nih.gov

Interaction with Pattern Recognition Receptors (PRRs)

The immunological activity of phosphomannan as a PAMP is mediated through its interaction with various Pattern Recognition Receptors (PRRs) on the surface of immune cells. Several classes of PRRs are involved in recognizing fungal mannans, including Toll-like receptors (TLRs) and C-type lectin receptors (CLRs).

Key PRRs that interact with fungal mannans, including phosphomannan-containing structures, include:

Mannose Receptor (MR): This C-type lectin, expressed on macrophages and dendritic cells, recognizes the N-linked mannans of fungi.

Dectin-2 and Dectin-3: These CLRs are also involved in recognizing N-linked mannans.

DC-SIGN (Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin): Found on dendritic cells, DC-SIGN binds to N-linked mannans and is involved in the uptake of fungi like C. albicans.

Mincle (Macrophage-inducible C-type lectin): This receptor, expressed on macrophages, participates in the recognition of C. albicans mannans.

The binding of phosphomannan and associated mannan structures to these PRRs initiates downstream signaling pathways that orchestrate the innate immune response, including phagocytosis and cytokine production. For example, synthetic glycomimetics of the unique Manα1PO4 side chain found in Candida auris phosphomannan have been shown to be specifically recognized by Dectin-2, the Mannose Receptor, and Mincle.

Influence on Phagocytosis by Immune Cells

Phosphomannan plays a significant role in the process of phagocytosis, the engulfment and destruction of pathogens by immune cells such as macrophages and neutrophils. The glycosylation status of the fungal cell wall is a critical determinant of how effectively these phagocytes can recognize and ingest the microbe.

Studies using mutants of C. albicans with defects in phosphomannan biosynthesis have demonstrated its importance in this process. For instance, the mnn4Δ mutant, which completely lacks phosphomannan, shows a reduced rate of phagocytosis by macrophages. Similarly, the pmr1Δ mutant, which has gross defects in mannosylation including the absence of phosphomannan, is also less efficiently engulfed by phagocytes. This indicates that phosphomannan is required for proper recognition and uptake by immune cells. The altered cell wall charge in phosphomannan-deficient strains may contribute to these modified interactions with macrophages.

Table 1: Impact of Phosphomannan Deficiency on Phagocytosis of C. albicans
C. albicans StrainGenotypic CharacteristicEffect on PhagocytosisReference
Wild TypeNormal phosphomannan expressionNormal phagocytosis rate
mnn4ΔComplete loss of phosphomannanDecreased phagocytosis by macrophages
pmr1ΔAbsence of phosphomannan and other mannosylation defectsDecreased phagocytosis

Modulation of Proinflammatory Cytokine Induction

The interaction between phosphomannan-containing structures and host PRRs is a key driver for the production of proinflammatory cytokines, which are signaling molecules that mediate inflammation and recruit other immune cells to the site of infection. Different mannan structures can trigger distinct cytokine profiles through various receptors. For example, N-linked mannans are recognized by the Mannose Receptor, while O-linked mannans interact with TLR4, both leading to cytokine production.

Involvement in Microbial Virulence and Pathogenicity

The cell wall, with its phosphomannan components, is a critical virulence factor for pathogenic fungi. Mannosylation of cell wall proteins is essential for fungal biology and pathogenicity. The presence and structure of phosphomannan can directly influence the pathogen's ability to cause disease. Mutants with altered phosphomannan content often show reduced virulence.

The role of phosphomannan in virulence is multifaceted:

Host-Pathogen Interaction: Specific N-glycan epitopes, which include phosphomannan side chains, are required for the host-pathogen interaction and full virulence.

Structural Integrity: Proper mannosylation is crucial for the structural integrity of the cell wall, which is necessary for the fungus to survive within the host environment.

Studies have shown that C. albicans mutants with defects in the enzymes responsible for adding mannose residues to the phosphomannan complex exhibit significant attenuation of virulence in animal infection models.

Contributions to Phosphate Homeostasis and Metabolism in Microbial Systems

The role of extracellular phosphomannan as a dedicated phosphate reservoir for microbial systems is not extensively documented in the scientific literature. While phosphomannan is, by definition, a phosphorylated polymer and is a key component of the outer cell wall of fungi like Candida and Saccharomyces, its primary described functions relate to structural integrity, cell-cell interactions, and its role as a PAMP in interactions with the host immune system. The phosphate groups on phosphomannan contribute a significant negative charge to the cell surface, which is crucial for binding certain dyes (like Alcian Blue) and likely influences interactions with the environment, including host cells. However, there is no direct evidence from the reviewed literature to suggest that microorganisms actively utilize their cell wall phosphomannan as a storage molecule to be mobilized during periods of phosphate starvation.

Table of Compounds Mentioned

Compound Name
β-(1,3)-glucan
β-(1,6)-glucan
Chitin
Interleukin-6 (IL-6)
Interleukin-12 (IL-12)
Mannose
N-acetylglucosamine
Phospholipomannan

Interconversion with Intracellular Polyphosphates

The metabolic pathways of phosphomannan and intracellular polyphosphates in microorganisms are intricately linked, primarily through the provision of phosphate for the synthesis of mannose phosphates, which are precursors to phosphomannan. While a direct cyclical interconversion between the final phosphomannan polymer and polyphosphate is not described, a key enzymatic step demonstrates the direct utilization of polyphosphate for the phosphorylation of mannose. This connection underscores the role of intracellular polyphosphate as a phosphate donor for the biosynthesis of phosphomannans.

Inorganic polyphosphate (polyP) is a polymer of orthophosphate residues linked by high-energy phosphoanhydride bonds. nih.gov Found in nearly all forms of life, from bacteria to fungi and higher eukaryotes, polyP serves as a crucial reserve of phosphate and energy. nih.govrutgers.edu In microorganisms such as yeast, polyP can accumulate to significant levels, often exceeding the immediate phosphate requirements of the cell, suggesting its importance in various metabolic functions. nih.gov The synthesis and degradation of polyP are managed by enzymes like polyphosphate kinases (PPKs), which can transfer phosphate from ATP to polyP, and exopolyphosphatases (PPXs), which hydrolyze polyP to release inorganic phosphate. nih.govmdpi.com

The biosynthesis of phosphomannan, a critical component of the cell wall in many yeasts like Candida albicans, involves the addition of mannosylphosphate moieties to mannoproteins in the Golgi apparatus. nih.govasm.org This process is crucial for the structural integrity of the cell wall and its interaction with the environment. nih.gov The synthesis of the phosphomannan precursor, mannose-6-phosphate (B13060355), typically relies on the phosphorylation of mannose, a reaction often mediated by hexokinases using ATP as the phosphate donor.

However, research has identified a more direct link between intracellular polyphosphate stores and mannose phosphorylation. A study on Arthrobacter species has characterized a polyphosphate-dependent mannose kinase. mdpi.comresearchgate.net This enzyme catalyzes the synthesis of mannose-6-phosphate from mannose, utilizing inorganic polyphosphate as the phosphate donor instead of the more energetically expensive ATP. mdpi.comresearchgate.net This finding is significant as it demonstrates a direct pathway for the conversion of the phosphate stored in polyP into an organic phosphate in the form of a sugar phosphate, which is a direct precursor for phosphomannan synthesis.

The utilization of polyphosphate for mannose phosphorylation highlights a metabolically efficient strategy employed by some microorganisms. By using polyphosphate, the cell can bypass the need for ATP in this specific phosphorylation step, thus conserving ATP for other essential cellular processes. This is particularly advantageous under conditions where phosphate might be limiting, as the cell can draw upon its internal polyphosphate reserves to continue the synthesis of vital cell wall components like phosphomannan. asm.org

While the synthesis of phosphomannan is a complex, multi-step process involving various mannosyltransferases and regulatory proteins, the initial phosphorylation of mannose is a critical committing step. nih.govoup.com The ability to use polyphosphate directly for this step represents a significant point of intersection between the metabolism of these two phosphate-containing macromolecules.

The following table summarizes the key findings regarding the polyphosphate-dependent synthesis of mannose-6-phosphate:

MicroorganismEnzymeSubstratesProductSignificanceReference
Arthrobacter speciesPolyphosphate-dependent mannose kinaseMannose, PolyphosphateMannose-6-phosphateDemonstrates a direct pathway for utilizing intracellular polyphosphate for the synthesis of a phosphomannan precursor, bypassing the need for ATP. mdpi.comresearchgate.net

This enzymatic link provides a clear example of how the seemingly distinct pools of inorganic polyphosphate and the organic phosphate of phosphomannan are metabolically connected. The interconversion, in this context, is the transformation of inorganic phosphate stored as polyP into the organic phosphate of mannose-6-phosphate, which is then incorporated into the phosphomannan polymer.

Enzymatic Degradation and Turnover of Phosphomannan Mannosephosphate

Identification and Characterization of Phosphomannan-Degrading Enzymes

The effective catabolism of phosphomannan (B1263086) relies on enzymes that can recognize and deconstruct its unique structure, which consists of a mannan (B1593421) polysaccharide backbone decorated with phosphodiester-linked mannose residues. The primary enzymes involved are phosphomannanases and phosphatases, each with distinct roles in the degradation pathway.

Phosphomannanases are a class of glycoside hydrolases that specifically target the mannan backbone of phosphomannan. While research on enzymes specific to "phosphomannan mannosephosphate" is specific, extensive studies on related β-mannanases from various microbial sources, such as Bacillus circulans, provide a strong model for understanding their function. These enzymes catalyze the endohydrolysis of β-1,4-D-mannosidic linkages within the mannan structure.

A β-mannanase produced by Bacillus circulans M-21 was isolated from soil and purified using anion-exchange chromatography. sci-hub.se The purified enzyme demonstrated a specific activity that allowed for the efficient breakdown of various mannan-based polysaccharides. sci-hub.se Its ability to degrade these complex carbohydrates into smaller oligosaccharides highlights its potential role in the initial breakdown of the phosphomannan backbone. sci-hub.se Another study on Bacillus circulans NT 6.7 identified a purified mannanase (B13387028) (M1) with a specific activity of 295 units/mg protein, achieving a 628-fold purification. nih.gov This enzyme was effective in hydrolyzing several mannan substrates into mannooligosaccharides. nih.gov

The characteristics of these purified β-mannanases, such as their molecular weight, optimal pH, and temperature, are crucial for understanding their catalytic activity.

Table 1: Characteristics of Purified β-Mannanase from Bacillus Species

Characteristic Bacillus circulans M-21 sci-hub.se Bacillus circulans NT 6.7 nih.gov Bacillus subtilis BE-91 nih.gov
Molecular Mass 33.4 kDa 40 kDa (subunit) ~28.2 kDa
Optimal pH 7.0 6.0 6.0
Optimal Temperature 50°C 60°C 65°C
Purification Method Anion-exchange chromatography Ultrafiltration, Q-Sepharose chromatography Ultrafiltration, Gel chromatography

| Specific Activity | Not specified | 295 units/mg | 79,859.2 IU/mg |

This table presents data compiled from multiple research findings on β-mannanases from different Bacillus strains.

The activity of these enzymes is also influenced by various metal ions. For instance, the mannanase from B. circulans M-21 was activated by ions like Ca2+, Mg2+, and Mn2+, but was inhibited by Hg2+ and Ag+. sci-hub.se Similarly, the enzyme from B. circulans NT 6.7 was activated by Mn2+, Mg2+, and Cu2+. nih.gov

Once the polysaccharide backbone is fragmented by phosphomannanases, phosphatases play an essential role in the mineralization of the organic phosphorus. nih.gov This process involves the hydrolysis of phosphoester bonds, releasing inorganic phosphate (B84403) (Pi), which is a critical nutrient for microbial growth. researchgate.netresearchgate.net Organic phosphorus can constitute a significant portion of total phosphorus in certain environments, and its mineralization is mediated by these enzymes. nih.gov

Phosphatases are broadly categorized as acid phosphatases or alkaline phosphatases, based on their optimal pH for activity. researchgate.net These enzymes are secreted by a wide range of microorganisms, including bacteria and fungi, as well as by plant roots, in response to phosphorus limitation. nih.govresearchgate.net In the context of phosphomannan degradation, phosphatases would cleave the mannose-6-phosphate (B13060355) units, liberating mannose and inorganic phosphate. researchgate.net Studies have shown that higher phosphatase activity in the soil rhizosphere correlates with the depletion of organic phosphorus pools. nih.govnih.gov The action of these enzymes makes the phosphorus locked within the phosphomannan structure available for cellular uptake and metabolism. nih.gov

Mechanisms of Glycosidic and Phosphodiester Bond Hydrolysis

The complete degradation of this compound requires the cleavage of two distinct types of chemical linkages: the β-1,4-glycosidic bonds that form the mannan backbone and the phosphodiester bonds that link mannose residues to this backbone. scispace.comnih.gov

The hydrolysis of glycosidic bonds is catalyzed by glycoside hydrolases, such as the β-mannanases discussed previously. nih.gov These enzymes typically operate via one of two general mechanisms: a retaining mechanism or an inverting mechanism. researchgate.net In the retaining mechanism, the enzyme uses a two-step process involving a covalent glycosyl-enzyme intermediate, resulting in a product with the same anomeric configuration as the substrate. researchgate.net The inverting mechanism is a single-step process where a water molecule directly attacks the anomeric carbon, assisted by acid/base catalysis from the enzyme, leading to an inversion of the anomeric configuration. researchgate.net Chitinases, which also belong to the glycoside hydrolase family, similarly function by breaking beta-1,4-glycosidic bonds. mdpi.com

The cleavage of phosphodiester bonds is accomplished by phosphodiesterases. This hydrolytic reaction involves a nucleophilic attack on the phosphorus atom. In biological systems, this is often facilitated by an enzyme that activates a water molecule or uses one of its own residues as the nucleophile. researchgate.net The mechanism involves the breaking of a P-O bond, which is distinct from the C-O bond cleavage that occurs in glycosidic bond hydrolysis. nih.gov Studies on the structure of phosphomannan from Saccharomyces cerevisiae indicate that phosphodiester groups link C-6 of one mannose unit to C-1 of another, and the hydrolysis of these bonds is crucial for the complete breakdown of the molecule. scispace.com

Microbial Systems for Phosphomannan Biodegradation

A diverse array of microorganisms has evolved the enzymatic machinery necessary to degrade complex polysaccharides and organophosphorus compounds. qub.ac.uknih.gov While specific systems for "this compound" are a niche area of study, the principles of biodegradation can be inferred from research on related complex polymers. Prokaryotic microorganisms are particularly adept at this process. nih.gov

Microbial degradation is typically an enzymatic process that breaks down polymers into smaller monomers that can be assimilated by the cell. researchgate.net Bacteria and fungi are the primary drivers of this process in natural environments like soil and compost. qub.ac.ukmanchester.ac.uk For a complex substrate like phosphomannan, a microbial consortium may be more effective than a single species. Such a system would likely involve:

Primary Degraders : Organisms that secrete extracellular enzymes like phosphomannanases and phosphatases to initiate the breakdown of the polymer. Species of Bacillus and Aspergillus are well-known producers of a wide range of hydrolases. sci-hub.seresearchgate.net

Secondary Consumers : Organisms that utilize the smaller oligosaccharides, mannose, and phosphate released by the primary degraders.

The ability of microorganisms to utilize complex phosphonates and polysaccharides is often regulated by nutrient availability. qub.ac.uk For example, the expression of phosphatase enzymes is typically induced under conditions of phosphate starvation, allowing the microbes to scavenge phosphorus from organic sources. nih.govqub.ac.uk Therefore, microbial systems for phosphomannan biodegradation are highly adaptive and play a key role in nutrient cycling within their ecosystems.

Synthetic Methodologies for Phosphomannan Mannosephosphate and Derivatives

Solid-Phase Synthesis of Mannose-6-Phosphate (B13060355) Containing Oligosaccharides

Solid-phase synthesis has emerged as a powerful technique for the efficient and controlled assembly of complex oligosaccharides, including those containing mannose-6-phosphate residues. nih.gov This methodology simplifies the purification process by anchoring the growing glycan chain to an insoluble resin, allowing for the easy removal of excess reagents and byproducts through simple filtration. mpg.de

Automated glycan assembly (AGA) has further expedited the synthesis of M6P-containing oligosaccharides. nih.govmpg.de Researchers have developed both automated and manual solid-phase protocols to incorporate one or more M6P units into an oligosaccharide structure. nih.gov A key step in these protocols is the phosphorylation of hydroxyl groups on the resin-bound glycan. This is often achieved using phosphoramidite (B1245037) chemistry followed by oxidation.

One established automated protocol allows for the phosphorylation reaction to be completed in approximately one hour, significantly accelerating access to desired substrates. nih.govresearchgate.net This rapid synthesis facilitates the screening of various experimental conditions and the production of sufficient material for biological studies. nih.gov The general approach involves the assembly of the protected glycan backbone on the solid support, followed by a selective deprotection of the 6-hydroxyl group and subsequent on-resin phosphorylation.

A typical solid-phase synthesis cycle for incorporating a mannose-6-phosphate unit is detailed below:

StepProcedureReagent/ConditionPurpose
1. Glycosylation Coupling of a protected mannosyl donor to the resin-bound acceptor.Glycosyl donor (e.g., thioglycoside, trichloroacetimidate), Activator (e.g., NIS/AgOTf)Elongation of the oligosaccharide chain.
2. Capping Acetylation of any unreacted acceptor hydroxyl groups.Acetic anhydride (B1165640), PyridinePrevents the formation of deletion sequences.
3. Deprotection Selective removal of a temporary protecting group at the C-6 position.Specific deprotection conditions (e.g., mild acid/base)Exposes the hydroxyl group for phosphorylation.
4. Phosphorylation Introduction of the phosphate (B84403) group.Phosphoramidite reagent (e.g., dibenzyl N,N-diisopropylphosphoramidite), Activator (e.g., tetrazole)Forms a phosphite (B83602) triester intermediate.
5. Oxidation Conversion of the phosphite triester to a phosphate triester.Oxidizing agent (e.g., tert-Butyl hydroperoxide)Stabilizes the phosphate linkage.
6. Cleavage & Deprotection Release of the oligosaccharide from the resin and removal of all protecting groups.Strong acid (e.g., TFA), Hydrogenolysis (e.g., Pd/C, H₂)Yields the final, unprotected M6P-containing oligosaccharide.

This systematic, cycle-based approach enables the construction of complex, phosphorylated high-mannose oligosaccharides with high purity. nih.gov

Chemical Phosphorylation Protocols

The introduction of a phosphate group onto a mannose residue is the definitive step in the synthesis of M6P-containing structures. Various chemical protocols have been developed to achieve this transformation efficiently and with high regioselectivity for the C-6 hydroxyl group. The choice of phosphorylating agent and the protecting group strategy are critical for a successful synthesis. nih.gov

Commonly used phosphorylating agents include phosphoramidites, H-phosphonates, and phosphorochloridates. researchgate.net The phosphoramidite method is widely favored due to its high reactivity and compatibility with solid-phase synthesis. researchgate.net The process involves the activation of a phosphoramidite reagent, such as benzyl (B1604629) 2-cyanoethyl N,N-diisopropylphosphoramidite, which then reacts with the free hydroxyl group of the mannose unit. researchgate.net This is followed by an oxidation step, typically with iodine or other oxidizing agents, to yield the stable phosphate triester. researchgate.net

Another approach is the H-phosphonate method, which involves the reaction of a mannose alcohol with an H-phosphonate monoester in the presence of an activator like pivaloyl chloride. researchgate.net The resulting H-phosphonate diester is then oxidized to the corresponding phosphate. This method has been instrumental in synthesizing various glycosyl phosphosugars. researchgate.net

The table below compares different chemical phosphorylation approaches:

MethodPhosphorylating AgentActivatorKey Features
Phosphoramidite Dibenzyl N,N-diisopropylphosphoramiditeTetrazole or Benzimidazolium trifluoromethanesulfonate (B1224126) researchgate.netHigh reactivity; suitable for automated solid-phase synthesis; requires subsequent oxidation. nih.gov
H-Phosphonate H-phosphonate monoestersPivaloyl chloride or Adamantoyl chlorideForms H-phosphonate diester intermediate; requires subsequent oxidation. researchgate.net
MacDonald Phosphorylation Diphenyl- or Dibenzyl-phosphorochloridateBase (e.g., pyridine)Direct formation of phosphate triesters; can be challenging to control reactivity. d-nb.info

Protecting groups are essential to prevent phosphorylation at undesired positions. Strategically positioned temporary protecting groups, such as silyl (B83357) ethers, are often used to mask other hydroxyl groups while leaving the C-6 hydroxyl available for phosphorylation in a late stage of the synthesis. nih.gov After phosphorylation, all protecting groups are removed in a final deprotection step to yield the target molecule. nih.gov

Synthesis of Glycomimetic Analogs for Biological Probes

Glycomimetic analogs of mannose-6-phosphate are synthetic molecules designed to mimic the structure and function of the natural ligand while offering improved stability or novel functionalities for use as biological probes. nih.govelsevier.com These analogs are invaluable for studying M6P receptor binding, tracking lysosomal enzyme trafficking, and developing improved enzyme replacement therapies. nih.govelsevier.com

A key motivation for developing M6P analogs is to create molecules that are resistant to enzymatic degradation by phosphatases. frontiersin.org This is often achieved by replacing the phosphate ester linkage with a more stable isostere, such as a phosphonate (B1237965), where a C-P bond replaces the O-P bond. These non-phosphate derivatives, known as AMFAs (Analogues of M6P Functionalized at the Anomeric position), have been shown to be serum-resistant and bind efficiently to the cation-independent mannose 6-phosphate receptor (CI-M6PR). nih.govfrontiersin.org

The synthesis of these analogs often involves strategic modifications at various positions of the mannose ring. For example, building blocks containing M6P or its mimics can be equipped with chemical handles, such as amino (–NH₂) or carboxylic acid (–CO₂H) groups. elsevier.com These handles allow for conjugation to other molecules, such as linkers, peptides, or fluorescent tags, through reactions like amide bond formation. elsevier.com Bivalent ligands, where two M6P mimetic units are joined by a linker like ornithine, have been synthesized to probe the binding requirements of M6P receptors. elsevier.com

The table below summarizes different types of synthetic M6P analogs and their intended applications:

Analog TypeStructural ModificationSynthetic StrategyApplication
AMFAs (Anomeric Functionalized Analogs) Replacement of phosphate with a stable phosphonate; functionalization at the anomeric carbon. nih.govMulti-step synthesis involving the creation of C-glycosides and phosphonate installation.Probes for M6P receptor binding; improving enzyme replacement therapy. nih.govfrontiersin.org
Bivalent Ligands Two M6P or M6P-mimetic units connected by a linker (e.g., ornithine). elsevier.comAmide coupling of M6P building blocks containing reactive handles to a central linker molecule. elsevier.comProbing receptor dimerization and binding avidity.
Dendritic Cluster Glycosides Multiple M6P units displayed on the periphery of a dendritic polymer (e.g., PAMAM). researchgate.netAmide bond formation between an amine-tethered M6P monomer and a carboxylic acid-functionalized dendrimer. researchgate.netStudying multivalent binding interactions with M6P receptors.
C6-Modified Analogs Substitution of the C6-hydroxyl group with other functionalities (e.g., amino, chloro). d-nb.infoChemoenzymatic synthesis starting from protected thioglycosides, followed by chemical modification and phosphorylation. d-nb.infoProbing the active sites of enzymes involved in phosphomannan (B1263086) biosynthesis.

These synthetic efforts provide access to a diverse toolkit of molecular probes that are essential for dissecting the complex biology of the mannose-6-phosphate pathway. researchgate.net

Advanced Analytical Techniques for Phosphomannan Mannosephosphate Research

Quantitative Methodologies for Phosphomannan (B1263086) Content

Accurately quantifying the phosphomannan content of the fungal cell wall is fundamental to understanding its contribution to cell physiology and host-pathogen interactions. Two primary methods are widely used for this purpose.

Colorimetric Assays for Phosphate (B84403) Quantification (e.g., Molybdenum Blue Method)

The Molybdenum Blue method is a sensitive and straightforward colorimetric assay for quantifying phosphate levels. sigmaaldrich.comresearchgate.net This technique is based on the reaction of orthophosphate with ammonium (B1175870) molybdate (B1676688) in an acidic solution to form a phosphomolybdate complex. semanticscholar.orgscispace.com Subsequent reduction of this complex, often with agents like ascorbic acid, produces a stable blue-colored product, known as molybdenum blue. scispace.comdgtresearch.com The intensity of the blue color, which is directly proportional to the phosphate concentration, is measured spectrophotometrically at a specific wavelength, typically around 650 nm or 890 nm. sigmaaldrich.comscispace.com

This method can be adapted to measure the phosphate content of phosphomannan after acid hydrolysis releases the phosphate groups. However, researchers must be cautious of potential interference from other phosphate-containing molecules in the sample, such as nucleic acids or phospholipids. nih.gov To mitigate this, purification steps like anion-exchange chromatography can be employed to isolate the phosphomannan before analysis.

Table 1: Key Reagents and Conditions for the Molybdenum Blue Method

Reagent/ParameterPurposeTypical Concentration/Condition
Ammonium MolybdateForms a complex with phosphateVaries depending on the specific protocol
Ascorbic AcidReducing agentVaries depending on the specific protocol
Sulfuric AcidProvides an acidic environment for the reactionVaries depending on the specific protocol
Wavelength for MeasurementSpectrophotometric reading~650 nm or ~890 nm

This table provides a generalized overview. Specific concentrations and conditions can vary based on the detailed protocol and sample type.

Alcian Blue Staining for Charged Polysaccharides

Alcian Blue is a cationic (positively charged) dye that binds to anionic (negatively charged) molecules, making it an excellent tool for staining acidic polysaccharides like phosphomannan. biocompare.comwikipedia.orgleicabiosystems.com The phosphate groups in phosphomannan confer a significant negative charge, which facilitates the binding of Alcian Blue. frontiersin.orgnih.gov The amount of dye bound to the yeast cell surface can be quantified to provide an estimate of the relative phosphomannan content. plos.orgasm.org

The staining is typically performed at a low pH, such as 2.5, which ensures the specific binding to acidic groups. sciencellonline.comcelnovte.com After incubation with the dye, the cells are centrifuged, and the amount of unbound dye remaining in the supernatant is measured spectrophotometrically. frontiersin.org A lower absorbance in the supernatant indicates a higher amount of dye bound to the cells, and thus a higher phosphomannan content. This method is particularly useful for comparing the phosphomannan levels between different yeast strains, for instance, between wild-type and mutant strains with defects in glycosylation pathways. plos.org

Table 2: Comparison of Alcian Blue Binding in Wild-Type and Mutant Candida albicans

StrainGenotypeRelative Alcian Blue Binding (%)
Wild-TypeMNN2/MNN2100
mnn2Δmnn2Δ/mnn2Δ~50
mnn2Δ sextuple mutantall six MNN2 orthologues deleted~0

Data adapted from a study on the MNN2 gene family in C. albicans, demonstrating the impact of mannan (B1593421) structure on phosphomannan content as measured by Alcian Blue binding. plos.org

Molecular and Cellular Assays

Beyond quantification, understanding the genetic regulation of phosphomannan biosynthesis and its cellular functions requires a suite of molecular and cellular assays.

Reverse Transcription Polymerase Chain Reaction (RT-PCR) for Gene Expression in Phosphomannan Metabolism

Reverse Transcription Polymerase Chain Reaction (RT-PCR), particularly quantitative RT-PCR (qRT-PCR), is a powerful technique for analyzing the expression levels of genes involved in phosphomannan metabolism. nih.govnih.gov This method allows researchers to quantify the amount of specific messenger RNA (mRNA) transcripts in a cell, providing insights into which genes are active under different conditions.

The process involves extracting total RNA from the yeast cells, converting the mRNA into complementary DNA (cDNA) using the enzyme reverse transcriptase, and then amplifying the cDNA of the target gene using PCR. serbiosoc.org.rs By using fluorescent dyes or probes, the amplification can be monitored in real-time, allowing for the quantification of the initial amount of mRNA. nih.gov This is crucial for studying the regulation of genes encoding mannosyltransferases and other enzymes essential for phosphomannan synthesis. frontiersin.orgnih.gov For accurate results, the expression data of the target genes are typically normalized to the expression of one or more stable housekeeping genes. frontiersin.orgnih.gov

Fluorescence Microscopy for Intracellular Phosphate Localization

Fluorescence microscopy is an invaluable tool for visualizing the subcellular localization of molecules within a cell. nih.govepj-conferences.org To study intracellular phosphate, specific fluorescent probes can be used. For instance, genetically encoded reporters, such as fluorescent proteins fused to phosphate-binding domains, can be expressed in yeast cells. molbiolcell.org These reporters will accumulate in cellular compartments with high concentrations of specific phosphoinositides, a class of signaling lipids, allowing their localization to be observed using a fluorescence microscope. nih.govnih.gov

Flow Cytometry for Phagocytosis Analysis

Flow cytometry is a high-throughput technique that can rapidly analyze the physical and chemical characteristics of a large number of cells. nih.gov It is particularly useful for studying the interaction between fungal cells and immune cells, such as macrophages. frontiersin.org Phosphomannan plays a significant role in the recognition and phagocytosis of yeast by macrophages. nih.govoup.com

In a typical phagocytosis assay using flow cytometry, yeast cells are labeled with a fluorescent dye and then incubated with macrophages. frontiersin.orgunimi.it The flow cytometer can then distinguish between macrophages that have not interacted with yeast, those that have yeast cells attached to their surface, and those that have internalized the yeast. wur.nlresearchgate.net This allows for a quantitative analysis of the phagocytosis rate. By comparing the phagocytosis of wild-type yeast to that of mutants with altered phosphomannan content, researchers can determine the importance of this molecule in the immune response. frontiersin.orgnih.gov For example, studies have shown that a reduction in cell wall phosphomannan can lead to a significant decrease in phagocytosis by macrophages. frontiersin.org

Table 3: Impact of Phosphomannan on Macrophage Phagocytosis of Candida albicans

C. albicans StrainGenotypePhagocytosis Rate (relative to Wild-Type)
Wild-TypeMNN4/MNN4100%
mnn4Δmnn4Δ/mnn4Δ~50%
mnn4Δ + MNN4Re-integrant control~100%

Data adapted from studies investigating the role of the MNN4 gene, a key regulator of phosphomannan synthesis, in the interaction with macrophages. frontiersin.orgoup.com

Research Applications of Phosphomannan Mannosephosphate and Its Derivatives

Preclinical Studies in Immune System Modulation

Phosphomannan's presence on the surface of certain fungi, notably Candida species, places it at the forefront of the host-immune system interface. Research in animal models and in vitro systems is elucidating how this complex carbohydrate influences inflammatory responses, cellular trafficking, and the induction of tolerance.

The role of phosphomannan (B1263086) in modulating inflammation is complex and appears to be context-dependent. Rather than a simple pro- or anti-inflammatory agent, phosphomannan acts as a key pathogen-associated molecular pattern (PAMP) that is recognized by host immune cells, influencing the subsequent immune response.

Preclinical investigations using mutant strains of Candida albicans lacking phosphomannan have provided insights into its function. Studies on the interaction between C. albicans and macrophages have shown that the depletion of phosphomannan can result in significantly reduced rates of uptake by these phagocytic cells. researchgate.netoup.com Specifically, mutant C. albicans cells with no cell wall phosphomannan were less readily phagocytosed by primary macrophages and macrophage cell lines. frontiersin.org This suggests that phosphomannan is critical for efficient recognition and phagocytosis by macrophages. oup.com However, other studies have indicated that the absence of phosphomannan in certain C. albicans mutants did not significantly alter the induction of pro-inflammatory cytokines like TNF or IFN-γ by human peripheral blood mononuclear cells. nih.gov This suggests that while phosphomannan is crucial for physical interaction (phagocytosis), other cell wall components, such as N-linked and O-linked mannans, may play a more dominant role in stimulating cytokine release. nih.gov

Table 1: Summary of Preclinical Findings on Phosphomannan's Role in Immune Cell Interaction

Experimental Model Key Finding Implication Reference(s)
C. albicans mnn4Δ mutant (lacks phosphomannan) & Human Mononuclear Cells No significant change in TNF or IFN-γ production compared to wild-type. Other mannans (N-linked, O-linked) are the primary drivers of cytokine induction. nih.gov
C. albicans mnn4Δ mutant & Macrophages (murine and human) Reduced rates of phagocytosis. Phosphomannan is a key ligand for macrophage recognition and uptake. researchgate.netoup.comfrontiersin.org
C. tropicalis mnn4Δ mutant & Human Mononuclear Cells No defects in the ability to stimulate cytokine production. Similar to C. albicans, suggests phosphomannan is not the main cytokine inducer. oup.com
C. tropicalis mnn4Δ mutant & Macrophages Presence of cell wall phosphomannan was critical for phagocytosis. Confirms the role of phosphomannan in phagocytic uptake across Candida species. oup.com

This tagging is a two-step enzymatic reaction. First, UDP-N-acetylglucosamine-1-phosphotransferase (GNPT) recognizes the lysosomal enzyme and transfers GlcNAc-1-phosphate to one or more mannose residues on its N-linked oligosaccharides. frontiersin.org Subsequently, a second enzyme, an α-N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase (also known as the "uncovering enzyme"), removes the terminal GlcNAc, exposing the M6P marker. frontiersin.org

The M6P tag is then recognized by one of two transmembrane M6P receptors (MPRs) in the trans-Golgi network: the cation-independent M6P receptor (CI-MPR) and the cation-dependent M6P receptor (CD-MPR). oup.comresearchgate.net This binding event segregates the lysosomal enzymes from the secretory pathway and packages them into clathrin-coated vesicles. researchgate.netfrontiersin.org These vesicles then travel to and fuse with late endosomes. The acidic environment of the endosome (pH ~5.5) causes the dissociation of the enzyme from the receptor. oup.com The receptor is then recycled back to the Golgi apparatus, while the hydrolase is delivered to the lysosome. oup.com

The M6P/IGF2R (CI-MPR) is a multifunctional protein that not only targets lysosomal enzymes but also controls the bioactivity of insulin-like growth factor II (IGF-II). nih.gov The proper functioning of this pathway is crucial, and its impairment is linked to various diseases, including lysosomal storage disorders like mucolipidosis type II and III. researchgate.net

Table 2: Key Proteins in the Mannose 6-Phosphate-Dependent Lysosomal Targeting Pathway

Protein Function Location Reference(s)
UDP-N-acetylglucosamine-1-phosphotransferase (GNPT) Recognizes lysosomal enzymes and adds GlcNAc-1-phosphate to mannose residues. cis-Golgi researchgate.netfrontiersin.org
Uncovering Enzyme (UCE) Removes the terminal GlcNAc to expose the M6P recognition marker. cis-Golgi frontiersin.org
Cation-Independent M6P Receptor (CI-MPR/M6P/IGF2R) Binds M6P-tagged enzymes and mediates their transport from the trans-Golgi. Also binds IGF-II. trans-Golgi Network, Endosomes, Cell Surface oup.comresearchgate.netnih.gov
Cation-Dependent M6P Receptor (CD-MPR) Binds M6P-tagged enzymes and mediates their transport from the trans-Golgi. trans-Golgi Network, Endosomes oup.comresearchgate.net

Inducing antigen-specific immune tolerance is a major goal for treating autoimmune diseases and allergies. nih.gov Preclinical research in animal models has increasingly focused on using nanoparticles to deliver antigens in a manner that promotes tolerance rather than immunity. nih.govfrontiersin.org These strategies often involve co-delivering the antigen with an immunosuppressive agent or targeting specific tolerogenic pathways in the body. nih.govdovepress.com

One successful strategy involves encapsulating an antigen with an immunosuppressive drug, such as dexamethasone (B1670325) or rapamycin, into biodegradable nanoparticles. nih.govdovepress.com For instance, nanoparticles co-encapsulating an antigen (ovalbumin) and dexamethasone were shown to induce antigen-specific immune tolerance in mice, characterized by suppressed T-cell responses and increased generation of regulatory T cells (Tregs). dovepress.com This approach was effective both when the nanoparticles were injected intravenously and when administered orally. dovepress.com

Another approach leverages the natural tolerogenic properties of the liver. topas-therapeutics.com Nanoparticles can be designed to be preferentially taken up by liver sinusoidal endothelial cells (LSECs), which are known to promote tolerance. topas-therapeutics.com In preclinical animal models of type 1 diabetes and multiple sclerosis, nanoparticles coupled with disease-relevant peptide antigens were shown to be taken up by LSECs and significantly reduce disease severity, demonstrating the induction of antigen-specific tolerance. topas-therapeutics.com These strategies create tolerogenic nanoparticles (tNPs) that can "lock" antigen-presenting cells into a state that favors the suppression of unwanted immune reactions. nih.gov

Table 3: Preclinical Strategies for Inducing Immune Tolerance in Animal Models

Strategy Mechanism Animal Model Application Reference(s)
Co-encapsulation of Antigen and Immunosuppressant (e.g., Dexamethasone) in Nanoparticles Induces tolerogenic dendritic cells, promotes regulatory T cell differentiation, and suppresses effector T cells. General antigen-specific tolerance models (e.g., using ovalbumin). dovepress.com
Co-delivery of Antigen with Anti-inflammatory Cytokines (e.g., IL-10) Creates a local anti-inflammatory environment that favors tolerance induction. Experimental Autoimmune Encephalomyelitis (EAE), a model for Multiple Sclerosis. frontiersin.org
Targeting Liver Sinusoidal Endothelial Cells (LSECs) with Antigen-Coupled Nanoparticles Harnesses the natural tolerogenic function of the liver to induce antigen-specific tolerance. Type 1 Diabetes and Multiple Sclerosis models. topas-therapeutics.com
Mimicking Apoptotic Cells Nanoparticles designed to mimic the signals of apoptosis can engage natural tolerance pathways. General immune tolerance models. nih.govfrontiersin.org

Strategies for Vaccine Development and Immunogen Design

The unique carbohydrate structures on the surface of pathogens are ideal targets for vaccine development because they are often essential for virulence and are accessible to the host immune system. nih.govoup.com Phosphomannan, as a major component of the fungal cell wall, falls squarely into this category.

Phosphomannan and its associated mannan (B1593421) structures are prime candidates for vaccine development, particularly against fungal pathogens like Candida albicans. acs.org The cell wall of C. albicans is rich in glycoproteins containing phosphomannan, which consists of an α-1,6-linked mannopyranan backbone with various branches, including the immunoprotective β-1,2-mannan epitopes. researchgate.net These structures are exposed on the outermost part of the cell wall, making them readily available for recognition by the immune system. nih.gov

The rationale for targeting these glycans is that antibodies directed against them can recognize the pathogen and mediate its clearance. However, polysaccharides by themselves are typically T-cell-independent antigens. This means they can stimulate B cells directly but fail to induce a robust, long-lasting immune response with immunological memory, and are poorly immunogenic in high-risk groups like infants and the elderly. nih.govnih.gov Therefore, modern vaccine strategies focus on using these phosphomannan-related structures in more sophisticated immunogen designs.

To overcome the limitations of polysaccharide antigens, the glycoconjugate vaccine approach has proven highly successful. nih.gov This strategy involves covalently linking the carbohydrate antigen (the hapten) to a carrier protein that is highly immunogenic. nih.govoup.com This conjugation converts the immune response from T-cell-independent to T-cell-dependent. The carrier protein is processed by antigen-presenting cells and presented to T helper cells, which in turn provide help to B cells that recognize the carbohydrate, leading to a strong antibody response, class switching (from IgM to IgG), and the generation of long-term memory. nih.gov

In preclinical research against C. albicans, this approach has been extensively explored. Synthetic oligosaccharides corresponding to the β-mannan epitopes found within the phosphomannan complex have been synthesized and conjugated to carrier proteins like tetanus toxoid or bovine serum albumin. researchgate.net In one study, a synthetic β-mannan trisaccharide was conjugated to various T-cell peptide epitopes found in C. albicans cell wall proteins. pnas.org Immunization of mice with these fully synthetic glycopeptide conjugates elicited specific antibodies against both the carbohydrate and peptide components and induced protective immunity against disseminated candidiasis. pnas.org This work highlights that even small, chemically defined synthetic glycans can be used to generate protective immunity, potentially unveiling protective epitopes and leading to safer, more defined vaccines. nih.govpnas.org

Table 4: Examples of Preclinical Glycoconjugate Vaccine Research

Pathogen Target Carbohydrate Antigen Carrier Protein/Peptide Key Preclinical Finding Reference(s)
Candida albicans Synthetic β-1,2-mannan disaccharide clusters Tetanus Toxoid (TT), Bovine Serum Albumin (BSA) Immunization in rabbits gave good antibody titres that cross-reacted with native C. albicans cell wall extract. researchgate.netresearchgate.net
Candida albicans Synthetic β-mannan trisaccharide Six different T-cell peptide epitopes from C. albicans proteins Induced protective immunity against disseminated candidiasis in mice. pnas.org
Streptococcus pneumoniae Synthetic oligosaccharide fragments of capsular polysaccharides (CPS) Cross-Reactive Material 197 (CRM₁₉₇) Elicited a higher immune response compared to licensed polysaccharide-based vaccines in rabbit models. nih.gov
Haemophilus influenzae type b Synthetic oligosaccharide Tetanus Toxoid (TT) A fully synthetic glycoconjugate vaccine reached clinical use. acs.org

Bioengineering and Microbial Strain Modification Studies

The modification of microbial strains through bioengineering techniques has opened new avenues for studying and applying phosphomannan and its derivatives. These approaches primarily focus on the genetic manipulation of biosynthetic pathways and the subsequent alteration of cell wall properties for various biotechnological purposes.

Genetic Manipulation of Phosphomannan Biosynthesis Genes

The biosynthesis of phosphomannan is a complex process involving a cascade of enzymes and regulatory proteins, making it a prime target for genetic manipulation. In yeasts like Saccharomyces cerevisiae and the human pathogen Candida albicans, researchers have extensively studied the genes involved in phosphomannosylation to understand their roles and to engineer strains with altered phosphomannan content. frontiersin.orgnih.gov

A key regulatory gene in this process is MNN4. While it has no direct enzymatic activity, it is considered a positive regulator of phosphomannosyltransferases. oup.com Disruption or overexpression of MNN4 leads to a significant decrease or increase in the cell wall's phosphomannan content, respectively. nih.gov In S. cerevisiae, the phosphomannosyltransferase Ktr6 and its positive regulator Mnn4 are crucial for phosphomannan synthesis. frontiersin.org C. albicans possesses a more complex system with at least three phosphomannosyltransferases (Mnn4, Mnt3, and Mnt5) and a family of seven other MNN4-like homologous genes. frontiersin.orgnih.gov

Modern genetic tools, such as the CRISPR-Cas9 system, have revolutionized the ability to create targeted gene knockouts. nih.govnih.gov This has allowed for the generation of single and multiple gene deletion mutants in the MNN4 family in C. albicans. nih.gov Studies using these mutants have revealed that while Mnn4 has a major impact, another gene, MNN42, is also necessary for complete protein phosphomannosylation. nih.gov Furthermore, the reintroduction of other MNN4-like genes (MNN41, MNN42, MNN46, or MNN47) into a mutant lacking MNN4 can partially restore the phosphomannan levels, indicating a degree of functional redundancy among these genes. nih.gov

These genetic manipulation studies have been instrumental in dissecting the complex genetic network governing phosphomannan biosynthesis. The ability to create higher-order mutants and utilize CRISPRi/CRISPRa systems for gene repression or activation will further enhance our understanding of these intricate pathways. nih.gov

Alteration of Cell Wall Properties for Biotechnological Applications

The targeted genetic modification of phosphomannan biosynthesis genes directly impacts the physicochemical properties of the microbial cell wall, which can be harnessed for various biotechnological applications. The phosphomannan layer confers a net negative charge to the cell surface, influencing interactions with the environment. frontiersin.orgnih.gov

By manipulating the level of phosphomannosylation, it is possible to alter cell surface characteristics. For instance, modifying the cell wall can influence the effectiveness of antimicrobial proteins and peptides. wiley.com The phosphomannan on the fungal cell surface can act as a binding site for certain plant defense proteins, such as osmotin. wiley.comwiley.com Therefore, engineering strains with altered phosphomannan content could potentially modulate their susceptibility to such antifungal agents.

In the context of industrial applications, yeast strains are widely used for the production of various compounds. nih.gov The cell wall composition, including its phosphomannan content, can affect processes like flocculation, which is crucial for separating cells from the fermentation broth. Furthermore, the development of strains with specific cell wall properties is relevant for applications in bioremediation and as whole-cell biocatalysts.

The ability to engineer the glycosylation pathways in yeasts is also of significant interest for producing therapeutic glycoproteins with human-like glycan structures. researchgate.net Yeast-specific modifications, such as the hyper-mannosylation and the presence of phosphomannan, are often undesirable for therapeutic proteins. Therefore, creating mutant strains with disrupted phosphomannan biosynthesis, such as mnn4Δ mutants, is a critical step in "humanizing" the glycosylation machinery of yeasts like Yarrowia lipolytica. researchgate.net

Moreover, the unique phosphomannan structures found in certain pathogenic fungi, like Candida auris, present opportunities for the development of targeted diagnostics and vaccines. nih.govnih.gov The synthesis of glycomimetics that mimic these specific phosphomannan structures is a promising area of research. nih.govnih.gov

Interactive Data Table: Key Genes in Phosphomannan Biosynthesis and Their Functions

Gene/ProteinOrganismFunctionEffect of Manipulation
Mnn4S. cerevisiae, C. albicansPositive regulator of phosphomannosyltransferasesDisruption decreases, and overexpression increases phosphomannan content. nih.govoup.com
Ktr6S. cerevisiaePhosphomannosyltransferaseEssential for phosphomannan synthesis. frontiersin.org
Mnt3, Mnt5C. albicansPhosphomannosyltransferasesParticipate in the addition of phosphomannan. frontiersin.org
MNN42C. albicansMNN4-like geneRequired for full protein phosphomannosylation. nih.gov
MNN2S. cerevisiaeα-1,2-mannosyltransferaseInvolved in the synthesis of the N-linked mannan backbone. wiley.com
MNN6S. cerevisiaeRequired for mannosylphosphate transferMutations lead to phosphate-deficient mannans. wiley.com

Future Directions and Emerging Research Avenues

Elucidation of Novel Phosphomannan (B1263086) Structures

The structural diversity of phosphomannans across different fungal species is vast and largely unexplored. Future research will focus on identifying and characterizing these novel structures to understand their specific biological roles. In Candida albicans, for instance, detailed nuclear magnetic resonance (NMR) and mass spectrometry analyses have revealed homologous β-1,2-linked manno-oligosaccharides released from the phosphomannan backbone by mild acid hydrolysis. The structural determination of these acid-labile side chains is crucial for understanding the antigenicity of the fungal cell wall.

Recent studies have highlighted unique phosphomannan structures in emerging pathogens like Candida auris. Research has shown that C. auris mannan (B1593421) possesses two distinct acid-labile Manα1PO4 side chains not found in other fungal pathogens. The synthesis of glycomimetics of these unique structures is a significant step towards developing targeted diagnostics, therapeutics, and vaccines against this multidrug-resistant fungus.

Key research efforts in this area will involve:

Advanced Spectroscopic and Spectrometric Techniques: Utilizing high-field NMR and advanced mass spectrometry to resolve complex, heterogeneous phosphomannan structures from a wider range of fungal species.

Chemical Synthesis of Novel Moieties: Synthesizing newly identified phosphomannan fragments to confirm their structure and to use as tools for biological studies.

Comparative Structural Analysis: Comparing the phosphomannan structures of pathogenic and non-pathogenic fungi to identify features linked to virulence and host-pathogen interactions.

Advanced Omics Approaches in Phosphomannan Research (e.g., Glycoproteomics, Metabolomics)

The integration of "omics" technologies is set to provide a systems-level understanding of phosphomannan biosynthesis and its role in fungal physiology. These approaches allow for the simultaneous analysis of a large number of molecules, offering a comprehensive view of the cellular processes involved.

Glycoproteomics aims to identify the full complement of glycoproteins, their glycosylation sites, and the attached glycan structures. Chemical glycoproteomics methods, which use chemical reporters to label and enrich glycoproteins, are powerful tools for studying phosphomannosylation. By applying these techniques, researchers can map the specific proteins that are modified with phosphomannan and how these modifications change in response to different environmental conditions or during infection.

Metabolomics provides a snapshot of the small-molecule metabolites within a cell, offering insights into metabolic pathways. Studies in Candida albicans have used metabolomics to link phosphate (B84403) import with the biosynthesis of nucleotide sugars, such as GDP-mannose, which are essential precursors for phosphomannan synthesis. This approach has revealed that defects in phosphate transport can lead to reduced levels of these precursors, impacting cell wall integrity.

Future applications of omics in phosphomannan research include:

Integrative Multi-omics: Combining genomics, transcriptomics, proteomics, and metabolomics to build comprehensive models of phosphomannan biosynthesis and regulation.

Spatial Omics: Investigating the spatial distribution of phosphomannans and related biosynthetic enzymes within the fungal cell wall and Golgi apparatus.

Functional Glycomics: Using glycan arrays to screen for interactions between phosphomannans and host immune receptors, providing insights into their role in immunomodulation.

High-Throughput Screening for Modulators of Phosphomannan Pathways

The enzymes involved in the phosphomannan biosynthetic pathway are attractive targets for the development of new antifungal drugs. High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify inhibitors of these enzymes.

Several HTS assays have been developed to identify inhibitors of glycosyltransferases, the enzymes responsible for building glycan chains. These assays can be adapted to screen for inhibitors of the specific phosphomannosyltransferases involved in phosphomannan synthesis. For example, fluorescence-based assays can be used to measure the activity of these enzymes in the presence of potential inhibitors.

Key strategies in this area include:

Development of Specific Assays: Designing and optimizing HTS assays that are highly specific for the enzymes in the phosphomannan pathway.

Screening of Diverse Compound Libraries: Testing a wide range of small molecules, natural products, and synthetic compounds to identify novel inhibitory scaffolds.

Target-Based and Phenotypic Screening: Employing both target-based screens that measure the inhibition of a specific enzyme and phenotypic screens that assess the effect of compounds on fungal cell wall integrity or virulence.

The table below summarizes some of the HTS approaches that can be adapted for discovering modulators of phosphomannan pathways.

HTS ApproachPrinciplePotential Application for Phosphomannan Research
Fluorescence-Based Assays Measures changes in fluorescence intensity or polarization upon enzyme activity.Screening for inhibitors of phosphomannosyltransferases using fluorescently labeled substrates.
Mass Spectrometry-Based Assays Directly measures the enzymatic product by mass spectrometry.Identifying inhibitors of glycan synthesis by quantifying the formation of specific phosphomannan structures.
Cell-Based Phenotypic Screens Measures the effect of compounds on a cellular process, such as cell growth or morphology.Screening for compounds that disrupt cell wall integrity by targeting the phosphomannan pathway.

Interdisciplinary Research in Glycobiological Engineering

Glycobiological engineering combines principles from chemistry, biology, and engineering to manipulate and study glycans. This interdisciplinary field offers exciting new avenues for phosphomannan research.

Genetic engineering has been instrumental in elucidating the function of genes involved in phosphomannan biosynthesis. In Saccharomyces cerevisiae and Candida albicans, the deletion of genes such as MNN4 and MNN6 has been shown to result in a lack of phosphomannan, confirming their role in this pathway. The use of CRISPR-Cas9 technology is further accelerating the ability to create precise genetic modifications to study the function of entire gene families involved in glycosylation.

Chemical glycobiology provides tools to synthesize complex glycans and glycoconjugates, enabling detailed studies of their function. The chemical synthesis of specific phosphomannan structures allows for their use in immunological studies and as standards for analytical methods.

Future interdisciplinary research will likely focus on:

Synthetic Biology Approaches: Engineering microorganisms to produce novel phosphomannan structures with desired properties for use as vaccines or immunomodulators.

Glyco-engineering of Fungal Cell Walls: Modifying the phosphomannan composition of fungal cell walls to study its impact on virulence and to potentially create attenuated strains for vaccine development.

Development of Glycan-Based Diagnostics: Using synthetic phosphomannan antigens to develop more sensitive and specific diagnostic tests for fungal infections.

The convergence of these diverse research areas promises to significantly advance our understanding of phosphomannan mannosephosphate and its importance in fungal biology and pathogenesis, ultimately leading to new strategies for combating fungal diseases.

Q & A

Q. Challenges :

  • Interference from inorganic phosphates : Media components (e.g., KH₂PO₄) can skew colorimetric measurements.
  • Polysaccharide cross-contamination : Co-isolation of β-glucans or chitin.
    Solutions :
  • Pre-treat samples with β-1,6 glucanase to hydrolyze interfering polysaccharides .
  • Use anion-exchange chromatography to separate phosphomannan from free phosphate .

How does structural modification of β-1,2 mannan in fungal cell walls impact phosphomannan functionality?

Truncation of β-1,2 mannan side chains (e.g., in goa1Δ mutants) reduces acid-labile phosphomannan, altering cell wall integrity and stress resistance .
Experimental approaches :

  • Linkage analysis : Treat cell walls with mild acid (0.1 M HCl, 100°C) to hydrolyze acid-labile phosphomannan and quantify released mannose-phosphate .
  • Atomic force microscopy (AFM) : Compare mechanical properties of wild-type vs. mutant cell walls.

What safety protocols are critical when handling mannose-6-phosphate derivatives in laboratory settings?

Q. Safety considerations :

  • Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
  • Waste disposal : Collect contaminated materials separately and treat with autoclaving or chemical neutralization before disposal .

How can researchers design experiments to analyze phosphate homeostasis in yeast under varying nutrient conditions?

Q. Experimental framework :

  • Media design : Compare phosphate uptake in nitrogen-rich vs. nitrogen-deficient conditions (e.g., 2.5 mM MgSO₄, 240 mM glucose) .

  • Time-course assays : Monitor intracellular polyphosphate levels via DAPI staining and fluorescence microscopy.

  • Table : Phosphate distribution in K. capsulata under nitrogen starvation:

    Compartment% Total Phosphate
    Extracellular phosphomannan~60%
    Intracellular polyphosphate~14%
    Remaining soluble phosphate~26%

What advanced techniques are used to study the evolutionary conservation of MPI across species?

  • Phylogenetic analysis : Align MPI sequences from Homo sapiens, Gambusia holbrooki, and Panulirus marginatus using tools like MEGA-X.
  • Allelic variation studies : Screen for MPI polymorphisms via PCR-RFLP in populations exposed to environmental stressors (e.g., mercury in Gambusia holbrooki) .

How do contradictory findings about phosphomannan’s role in phosphate storage impact current models of microbial metabolism?

While K. capsulata relies on extracellular phosphomannan, other yeasts prioritize intracellular polyphosphates. This suggests metabolic diversity in phosphate storage strategies.
Implications :

  • Re-evaluate nutrient starvation models by including species-specific phosphomannan quantification.
  • Use 13C-labeled glucose to trace carbon flux into phosphomannan vs. glycolysis .

What statistical frameworks are recommended for analyzing phosphomannan-related data in replicated experiments?

Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICOT (Population, Intervention, Comparison, Outcome, Time) for experimental design .

  • Report biological replicates (n ≥ 3), ANOVA for variance analysis, and Tukey’s post-hoc test for pairwise comparisons .

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